Cas no 19920-08-2 (Methanone, (2,3-dichlorophenyl)phenyl-)

Methanone, (2,3-dichlorophenyl)phenyl- Chemical and Physical Properties
Names and Identifiers
-
- Methanone, (2,3-dichlorophenyl)phenyl-
- 2,3-Dichlorobenzophenone
- 2,3-dichloro-benzophenone
- [2,3-bis(chloranyl)phenyl]-phenyl-methanone
- Dichlorobenzophenone
- MFCD11210580
- (2,3-Dichlorophenyl)(phenyl)methanone
- EN300-6478017
- DB-191890
- CS-0253627
- DB-388723
- SCHEMBL334531
- G46832
- 19920-08-2
- DTXSID30619149
- (2,3-dichlorophenyl)-phenylmethanone
- A841282
- Z385417042
- 189400-20-2
-
- Inchi: InChI=1S/C13H8Cl2O/c14-11-8-4-7-10(12(11)15)13(16)9-5-2-1-3-6-9/h1-8H
- InChI Key: RLUFBDIRFJGKLY-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)Cl)Cl
Computed Properties
- Exact Mass: 249.9952203g/mol
- Monoisotopic Mass: 249.9952203g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 17.1Ų
Methanone, (2,3-dichlorophenyl)phenyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6478017-10.0g |
(2,3-dichlorophenyl)(phenyl)methanone |
19920-08-2 | 95.0% | 10.0g |
$2146.0 | 2025-03-21 | |
Enamine | EN300-6478017-0.1g |
(2,3-dichlorophenyl)(phenyl)methanone |
19920-08-2 | 95.0% | 0.1g |
$140.0 | 2025-03-21 | |
Enamine | EN300-6478017-1.0g |
(2,3-dichlorophenyl)(phenyl)methanone |
19920-08-2 | 95.0% | 1.0g |
$499.0 | 2025-03-21 | |
Enamine | EN300-6478017-2.5g |
(2,3-dichlorophenyl)(phenyl)methanone |
19920-08-2 | 95.0% | 2.5g |
$978.0 | 2025-03-21 | |
Enamine | EN300-6478017-0.25g |
(2,3-dichlorophenyl)(phenyl)methanone |
19920-08-2 | 95.0% | 0.25g |
$200.0 | 2025-03-21 | |
Enamine | EN300-6478017-0.5g |
(2,3-dichlorophenyl)(phenyl)methanone |
19920-08-2 | 95.0% | 0.5g |
$374.0 | 2025-03-21 | |
Aaron | AR00AZLA-1g |
2,3-Dichlorobenzophenone |
19920-08-2 | 95% | 1g |
$712.00 | 2025-01-23 | |
A2B Chem LLC | AF11586-250mg |
(2,3-dichlorophenyl)(phenyl)methanone |
19920-08-2 | 95% | 250mg |
$246.00 | 2024-04-20 | |
1PlusChem | 1P00AZCY-10g |
2,3-Dichlorobenzophenone |
19920-08-2 | 95% | 10g |
$2715.00 | 2023-12-19 | |
1PlusChem | 1P00AZCY-1g |
2,3-Dichlorobenzophenone |
19920-08-2 | 95% | 1g |
$679.00 | 2023-12-19 |
Methanone, (2,3-dichlorophenyl)phenyl- Related Literature
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1. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenesP. A. Goodman,P. H. Gore J. Chem. Soc. C 1968 2452
Additional information on Methanone, (2,3-dichlorophenyl)phenyl-
Introduction to Methanone, (2,3-dichlorophenyl)phenyl- (CAS No. 19920-08-2)
Methanone, (2,3-dichlorophenyl)phenyl- (CAS No. 19920-08-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its unique molecular structure, has been the subject of extensive research due to its potential applications in various chemical syntheses and as a building block for more complex molecules.
The molecular formula of Methanone, (2,3-dichlorophenyl)phenyl- is C14H8Cl2O, reflecting its composition of carbon, hydrogen, chlorine, and oxygen atoms. The presence of two chlorine atoms at the 2 and 3 positions of the phenyl ring introduces a high degree of electrophilicity, making this compound a valuable intermediate in the synthesis of more intricate organic molecules.
In recent years, the interest in Methanone, (2,3-dichlorophenyl)phenyl- has been fueled by its role in the development of novel pharmaceutical agents. Researchers have been exploring its potential as a precursor in the synthesis of bioactive compounds that exhibit various pharmacological properties. The dichlorophenyl group enhances the reactivity of the molecule, allowing for further functionalization and modification to tailor specific biological activities.
One of the most compelling aspects of Methanone, (2,3-dichlorophenyl)phenyl- is its utility in cross-coupling reactions. These reactions are fundamental in modern synthetic organic chemistry and have enabled the construction of complex molecular architectures with high precision. The dichlorophenyl moiety serves as an excellent substrate for palladium-catalyzed reactions such as Suzuki-Miyaura and Heck couplings, which are pivotal in forming carbon-carbon bonds essential for drug development.
The compound has also been investigated for its applications in materials science. Its unique electronic properties make it a candidate for use in organic semiconductors and optoelectronic devices. The ability to modify the electron density through functionalization allows researchers to fine-tune the material's properties for specific applications in nanotechnology and advanced electronics.
Recent studies have highlighted the significance of Methanone, (2,3-dichlorophenyl)phenyl- in medicinal chemistry. Researchers have synthesized derivatives of this compound that exhibit promising biological activities, including anti-inflammatory and anticancer properties. The dichlorophenyl group's ability to interact with biological targets has been leveraged to develop molecules with enhanced binding affinity and selectivity.
The synthesis of Methanone, (2,3-dichlorophenyl)phenyl- typically involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Advanced synthetic techniques such as flow chemistry and microwave-assisted synthesis have been employed to streamline the process and improve efficiency. These methods not only enhance productivity but also reduce waste, aligning with the principles of green chemistry.
In conclusion, Methanone, (2,3-dichlorophenyl)phenyl- (CAS No. 19920-08-2) is a versatile compound with significant potential in pharmaceuticals and materials science. Its unique structure and reactivity make it an invaluable intermediate for synthesizing complex molecules with diverse applications. As research continues to uncover new methodologies and applications for this compound, its importance in modern chemistry is likely to grow even further.
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